molecular formula C8H4BrFO3 B12848644 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one

6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one

Katalognummer: B12848644
Molekulargewicht: 247.02 g/mol
InChI-Schlüssel: WYFXTKJIRZNKKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is a chemical compound that belongs to the class of benzo[d][1,3]dioxin-4-one derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of bromine and fluorine atoms in its structure makes it a unique compound with specific chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of the compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Amidation: The compound can react with primary amines to form salicylamides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzo[d][1,3]dioxin-4-one derivatives, which can have different functional groups replacing the bromine and fluorine atoms.

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-4H-benzo[d][1,3]dioxin-4-one
  • 6-Fluoro-4H-benzo[d][1,3]dioxin-4-one
  • 5-Chloro-6-fluoro-4H-benzo[d][1,3]dioxin-4-one

Uniqueness

6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the simultaneous presence of both bromine and fluorine atoms in its structure. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a broader range of applications and reactivity patterns .

Eigenschaften

Molekularformel

C8H4BrFO3

Molekulargewicht

247.02 g/mol

IUPAC-Name

6-bromo-5-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-4-1-2-5-6(7(4)10)8(11)13-3-12-5/h1-2H,3H2

InChI-Schlüssel

WYFXTKJIRZNKKN-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(C(=C(C=C2)Br)F)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.